

Introduction: The Versatility of a Dichlorinated Phenylpropanol Scaffold

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Compound of Interest

Compound Name: *3-(2,6-Dichlorophenyl)propan-1-ol*

CAS No.: 14573-24-1

Cat. No.: B084983

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3-(2,6-Dichlorophenyl)propan-1-ol is a synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a sterically hindered dichlorinated aromatic ring coupled to a flexible three-carbon aliphatic chain terminating in a primary alcohol, offers a unique combination of lipophilicity, metabolic resistance, and reactive potential. The chlorine atoms on the phenyl ring are critical for modulating electronic properties and can enhance binding interactions with biological targets or improve the metabolic stability of derivative compounds.[1] The primary alcohol functional group serves as a versatile handle for a wide array of chemical transformations, making this molecule a valuable building block for creating diverse libraries of compounds for drug discovery and the development of novel materials.

This guide provides a detailed exploration of the experimental setup for key reactions involving **3-(2,6-Dichlorophenyl)propan-1-ol**. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles, ensuring that researchers can not only replicate these protocols but also adapt and troubleshoot them effectively.

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and safety hazards is paramount before commencing any experimental work.

Table 1: Physicochemical Properties of **3-(2,6-Dichlorophenyl)propan-1-ol**

Property	Value	Source
CAS Number	14573-24-1	[2]
Molecular Formula	C ₉ H ₁₀ Cl ₂ O	[2]
Molecular Weight	205.08 g/mol	[3]
Boiling Point	301.98 °C at 760 mmHg	[2]
Density	1.28 g/cm ³	[2]

| Flash Point | 124.03 °C |[2] |

Mandatory Safety Precautions

While a specific Safety Data Sheet (SDS) for **3-(2,6-Dichlorophenyl)propan-1-ol** is not readily available, data from structurally related dichlorinated propanols necessitates stringent safety measures.[4][5][6]

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[6]
- **Handling:** Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory. Keep the compound away from heat, sparks, and open flames, as it is a combustible liquid.[5]
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong acids, and acid anhydrides.[5]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials.[5]
- Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations for hazardous waste.[4] Do not discharge into drains or surface waters.[4]

Core Synthetic Transformations: Detailed Protocols

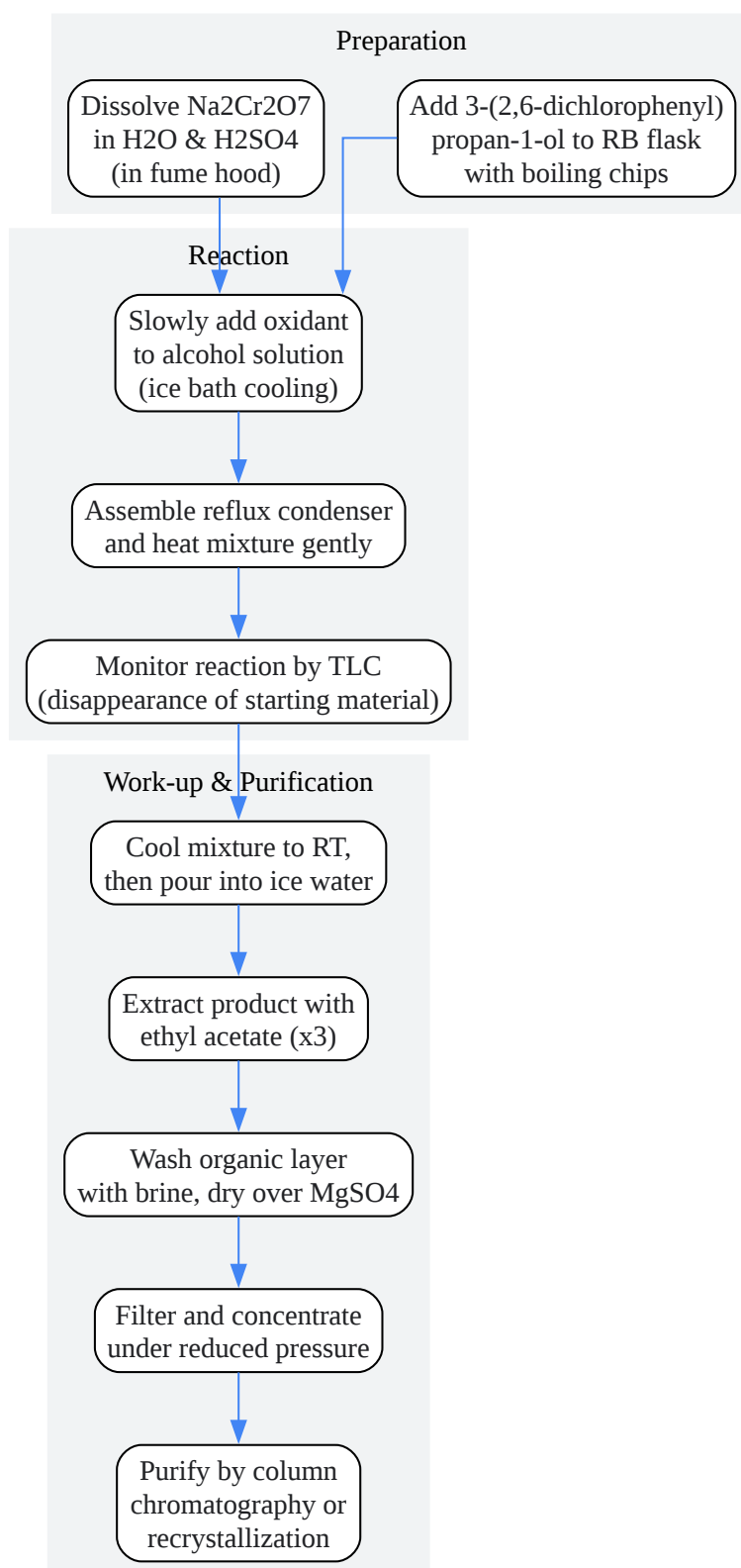
The primary alcohol moiety of **3-(2,6-Dichlorophenyl)propan-1-ol** is the main site of reactivity, allowing for transformations such as oxidation, esterification, and etherification.

Protocol 1: Oxidation to 3-(2,6-Dichlorophenyl)propanoic Acid

The complete oxidation of a primary alcohol to a carboxylic acid requires a strong oxidizing agent and conditions that prevent the isolation of the intermediate aldehyde.[7] Heating the reaction mixture under reflux ensures that any volatile aldehyde formed is returned to the reaction vessel for further oxidation.[7][8]

Causality: Using an excess of the oxidizing agent, such as acidified sodium dichromate(VI), ensures the reaction proceeds to completion, converting the primary alcohol fully into the corresponding carboxylic acid.[7][9]

Experimental Workflow: Oxidation



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Caption: Workflow for the oxidation of **3-(2,6-Dichlorophenyl)propan-1-ol**.

Step-by-Step Protocol:

- **Prepare Oxidizing Agent:** In a flask, carefully dissolve sodium dichromate(VI) (1.5 equivalents) in a 3:1 mixture of water and concentrated sulfuric acid. Cool the solution in an ice bath. Caution: This mixture is highly corrosive and exothermic.
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve **3-(2,6-Dichlorophenyl)propan-1-ol** (1.0 equivalent) in acetone. Add a few boiling chips.
- **Reaction Execution:** Slowly add the chilled oxidizing agent to the alcohol solution via a dropping funnel. Maintain the temperature below 20°C during the addition.
- **Reflux:** Once the addition is complete, equip the flask with a reflux condenser and heat the mixture gently to reflux for 2-3 hours. The solution color should change from orange to green, indicating the reduction of Cr(VI) to Cr(III).[9]
- **Monitoring:** Monitor the reaction's progress by TLC, eluting with a hexane/ethyl acetate mixture. The reaction is complete when the starting alcohol spot is no longer visible.
- **Work-up:** Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- **Washing and Drying:** Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Fischer Esterification to 3-(2,6-Dichlorophenyl)propyl Acetate

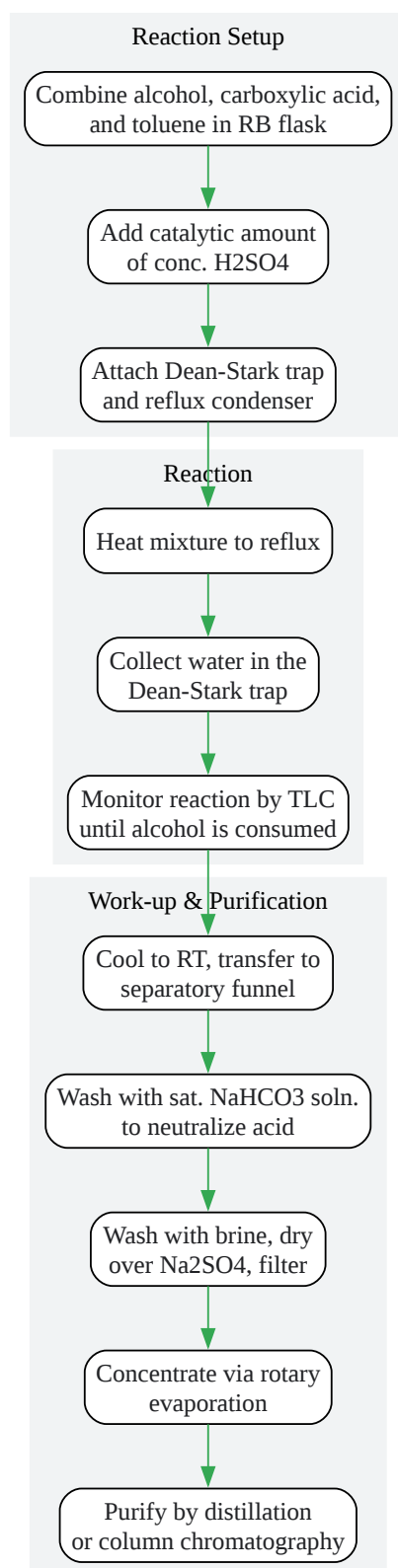
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10] To achieve a high yield, the equilibrium must be shifted towards the products.

This is typically accomplished by using one reactant in excess or by removing water as it is formed.[\[11\]](#)

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[\[12\]](#)

Using a Dean-Stark apparatus effectively removes water from the reaction mixture, preventing the reverse hydrolysis reaction and driving the equilibrium to favor ester formation.[\[11\]](#)

Experimental Workflow: Fischer Esterification



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Caption: Workflow for Fischer Esterification using a Dean-Stark apparatus.

Step-by-Step Protocol:

- **Reaction Setup:** To a round-bottom flask, add **3-(2,6-Dichlorophenyl)propan-1-ol** (1.0 eq.), glacial acetic acid (1.2 eq.), and a suitable solvent for azeotropic water removal, such as toluene.
- **Catalyst Addition:** Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
- **Apparatus Assembly:** Attach a Dean-Stark trap filled with toluene and a reflux condenser to the flask.
- **Reflux:** Heat the mixture to reflux. Water will be collected in the trap as an azeotrope with toluene. Continue heating until no more water is collected.
- **Monitoring:** Check for the disappearance of the starting alcohol using TLC.
- **Work-up:** Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel.
- **Neutralization and Washing:** Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine. Caution: CO₂ evolution during bicarbonate wash.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** The resulting crude ester can be purified by vacuum distillation or column chromatography.

Analysis and Characterization

Rigorous analysis is essential to confirm the identity and purity of the synthesized products. A combination of chromatographic and spectroscopic techniques should be employed.

Table 2: Comparison of Analytical Techniques for Product Characterization

Technique	Principle	Advantages	Disadvantages	Primary Application
Gas Chromatography-Mass Spectrometry (GC-MS)	Separation of volatile compounds followed by mass-based detection.	High resolution, excellent for identifying and quantifying volatile impurities and the main product.[13]	Requires analytes to be thermally stable and volatile.[13]	Purity assessment, identification of by-products, and confirmation of molecular weight.
High-Performance Liquid Chromatography (HPLC)	Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.	Versatile for a wide range of compounds, including non-volatile ones; excellent for quantitative analysis.	Can be more complex to develop methods compared to GC.	Quantifying non-volatile impurities and assessing the purity of the final product.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy	Measures the absorption of infrared radiation to identify functional groups.	Fast, non-destructive, provides characteristic functional group information.[13]	Limited for quantification and distinguishing between molecules with similar functional groups.	Confirming the conversion of functional groups (e.g., -OH to -COOH or -OH to ester C=O).

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | Provides unambiguous structural elucidation. | Requires more expensive instrumentation and expertise for interpretation. | Definitive confirmation of the chemical structure of the starting material and products. |

Protocol 3: General GC-MS Analysis Method

This method is suitable for assessing the purity of the starting material and the products from the reactions described.[\[13\]](#)

- Sample Preparation: Prepare a 1 mg/mL solution of the sample in a high-purity solvent like dichloromethane or ethyl acetate. Filter through a 0.45 µm syringe filter.[\[13\]](#)
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
- GC Conditions (Example):
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[\[13\]](#)
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Inlet Temperature: 250 °C.
 - Injection Volume: 1 µL (split ratio 50:1).
 - Oven Program: Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[\[13\]](#)
- MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Scan Range: m/z 40-450.[\[13\]](#)
- Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the product, confirming its identity and assessing its purity by peak area percentage.

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